NC-174 vs. SC45647: ~10-Fold Superior Sweetness Potency in a Guanidine Sweetener Family
NC-174 demonstrates approximately 7- to 10-fold higher sweetness potency compared to its closest structural analog, SC45647. NC-174 is reported as 200,000 to >300,000 times sweeter than sucrose [1], whereas SC45647 is reported as 28,000 times sweeter than sucrose [2]. Both are trisubstituted guanidine compounds that bind to the same NC6.8 antibody fragment used as a surrogate for the T1R2 sweet taste receptor [3]. The quantified difference in potency is attributed to differences in the hydrophobic groups, which are a major discriminator for super- versus high-potency sweeteners [4]. This makes NC-174 the superior choice for applications requiring maximal sensitivity or signal-to-noise ratio at minimal ligand concentrations.
| Evidence Dimension | Sweetness Potency (Relative to Sucrose) |
|---|---|
| Target Compound Data | >300,000 x sucrose |
| Comparator Or Baseline | SC45647: 28,000 x sucrose |
| Quantified Difference | NC-174 is >10.7 times sweeter than SC45647 (calculated as 300,000 / 28,000) |
| Conditions | Human sensory evaluation and comparative analysis based on published potency values [REFS-1, REFS-2] |
Why This Matters
For applications like taste receptor binding assays where ligand concentration is critical, NC-174's >10-fold potency advantage minimizes the required concentration, reducing off-target effects and conserving precious compound.
- [1] PeptideDB. NC-174 product page. View Source
- [2] Gokulan, K., et al. (2005). Cocrystal Structures of NC6.8 Fab Identify Key Interactions for High Potency Sweetener Recognition. Biochemistry, 44(30), 9889-9898. View Source
- [3] RCSB PDB. 1YNL: Crystal structure of NC6.8 co-crystalized with SC45647. View Source
- [4] Gokulan, K., et al. (2005). Cocrystal Structures of NC6.8 Fab Identify Key Interactions for High Potency Sweetener Recognition. Biochemistry, 44(30), 9889-9898. View Source
